
(S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is a chiral morpholine derivative The compound is characterized by the presence of a hydroxymethyl group at the 5-position and a carbobenzyloxy (Cbz) group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable morpholine derivative.
Introduction of the Hydroxymethyl Group: This can be achieved through a hydroxymethylation reaction, often using formaldehyde and a base.
Cbz Protection: The hydroxymethylated morpholine is then protected with a carbobenzyloxy group using benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions, particularly at the Cbz group, using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4
Reduction: Pd/C, H2 gas
Substitution: Nucleophiles such as amines or thiols
Major Products:
Oxidation: Formyl or carboxyl derivatives
Reduction: Deprotected morpholine derivatives
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
(S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
- (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-pyrrolidine
- (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-piperidine
Comparison:
- Structural Differences: While these compounds share the Cbz and hydroxymethyl groups, they differ in the ring structure (morpholine vs. pyrrolidine vs. piperidine).
- Unique Properties: (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is unique due to its morpholine ring, which can confer different chemical reactivity and biological activity compared to pyrrolidine and piperidine derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1263078-30-3 |
|---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
benzyl (5S)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C15H21NO4/c1-15(2)11-16(13(8-17)10-20-15)14(18)19-9-12-6-4-3-5-7-12/h3-7,13,17H,8-11H2,1-2H3/t13-/m0/s1 |
InChI Key |
CHFKEFGYSYDIPT-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1(CN([C@H](CO1)CO)C(=O)OCC2=CC=CC=C2)C |
Canonical SMILES |
CC1(CN(C(CO1)CO)C(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


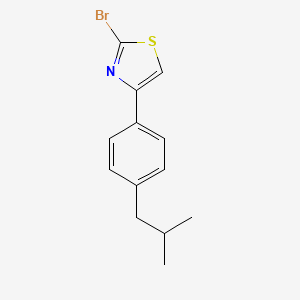
![8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11808387.png)
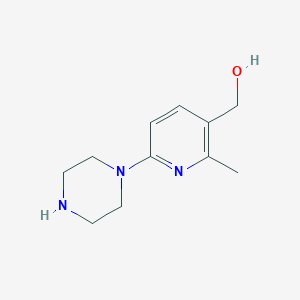
![2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B11808398.png)
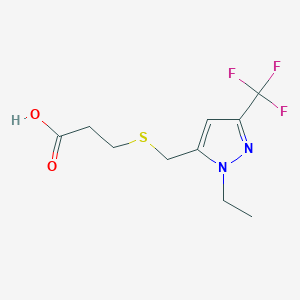


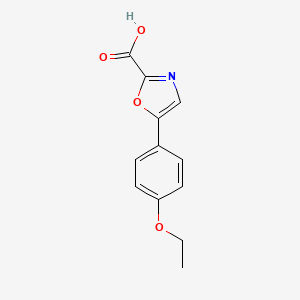
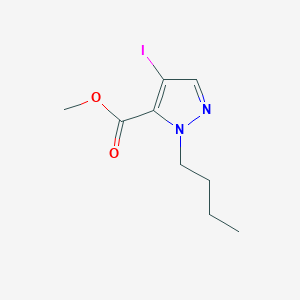
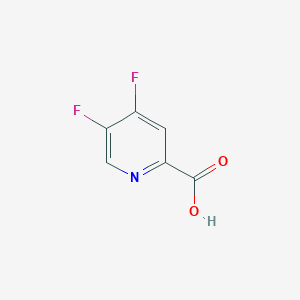

![4-(4-Fluorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11808442.png)


